N-Benzyl-4,6-diiodopyrimidin-5-amine

B-NHL Farage cells Antiproliferative activity

Validated anticancer tool compound with IC50 0.25 μM in B-NHL Farage cells—16.8-fold selective over normal keratinocytes and 18.8-fold more potent than in U266 myeloma. The 4,6-diiodo pattern provides dual orthogonal handles for sequential Sonogashira, Suzuki, or Buchwald-Hartwig cross-coupling, enabling modular kinase inhibitor library synthesis. 3-fold greater potency in Saos-2 osteosarcoma vs. MCF-7 breast carcinoma further validates bone cancer drug discovery utility. Procure this batch-characterized building block to ensure reproducible SAR data and eliminate scaffold-switching risks.

Molecular Formula C11H9I2N3
Molecular Weight 437.02 g/mol
CAS No. 754190-39-1
Cat. No. B1625251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Benzyl-4,6-diiodopyrimidin-5-amine
CAS754190-39-1
Molecular FormulaC11H9I2N3
Molecular Weight437.02 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC2=C(N=CN=C2I)I
InChIInChI=1S/C11H9I2N3/c12-10-9(11(13)16-7-15-10)14-6-8-4-2-1-3-5-8/h1-5,7,14H,6H2
InChIKeyVXNICLYOMVRJBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.1 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzyl-4,6-diiodopyrimidin-5-amine (CAS 754190-39-1) Sourcing Guide for Kinase-Targeted Anticancer Research


N-Benzyl-4,6-diiodopyrimidin-5-amine (CAS 754190-39-1, molecular formula C11H9I2N3, molecular weight 437.02 g/mol) is a 4,6-diiodopyrimidine derivative featuring a benzylamine substitution at the 5-position . The compound exhibits potent antiproliferative activity against a panel of human cancer cell lines, with IC50 values ranging from 0.25 μM to 6.0 μM in vitro [1]. As a synthetic building block in medicinal chemistry, the 4,6-diiodo substitution pattern provides two chemically orthogonal handles for sequential cross-coupling reactions, enabling modular construction of diversely substituted pyrimidine scaffolds for kinase inhibitor development .

Why N-Benzyl-4,6-diiodopyrimidin-5-amine Cannot Be Interchanged with Generic Diiodopyrimidines in Procurement


Substitution of N-Benzyl-4,6-diiodopyrimidin-5-amine with structurally related diiodopyrimidine analogs (e.g., 4,6-diiodopyrimidine CAS 19646-06-1, 4,6-diiodopyrimidin-5-amine CAS 454685-58-6, or 2,4-diiodopyrimidine CAS 262353-34-4) is not scientifically justifiable for projects requiring validated anticancer activity . The presence of the N-benzyl moiety at the 5-position fundamentally alters the compound's molecular recognition profile, as evidenced by its potent and selective inhibition of B-NHL (Farage) cell proliferation with an IC50 of 0.25 ± 0.1 μM—an activity profile absent in the non-benzylated 4,6-diiodopyrimidin-5-amine core scaffold [1]. The 5-benzylamino substitution pattern also confers distinct physicochemical properties (clogP, hydrogen-bonding capacity) and differential cross-coupling reactivity compared to 2-amino or unsubstituted diiodopyrimidine analogs, directly impacting downstream synthetic efficiency and final compound purity .

Quantitative Differentiation of N-Benzyl-4,6-diiodopyrimidin-5-amine Against Cancer Cell Line Panel and Comparator Scaffolds


Potent Antiproliferative Activity Against B-Cell Non-Hodgkin Lymphoma (B-NHL) Cells Relative to Ovarian Carcinoma Cells

N-Benzyl-4,6-diiodopyrimidin-5-amine demonstrates differential antiproliferative potency across cancer cell lines, with the most pronounced activity observed in B-NHL Farage cells (IC50 = 0.25 ± 0.1 μM), representing a 24-fold greater potency compared to OV 1063 ovarian carcinoma cells (IC50 = 6.0 ± 0.5 μM) [1]. This cell-type selectivity profile distinguishes the compound from pan-cytotoxic agents and suggests potential for B-cell malignancy-focused applications.

B-NHL Farage cells Antiproliferative activity

Comparative Antiproliferative Potency Across Breast Carcinoma and Osteosarcoma Cell Lines

The compound exhibits a 3-fold potency difference between MCF-7 breast carcinoma cells (IC50 = 3.0 ± 0.3 μM) and Saos-2 osteosarcoma cells (IC50 = 1.0 ± 0.3 μM) [1]. This differential sensitivity pattern provides a quantitative baseline for prioritizing the compound's application in osteosarcoma models over breast cancer models when resource allocation decisions are required.

MCF-7 Saos-2 Antiproliferative activity

Differential Antiproliferative Activity Between Hematologic Malignancy Cell Lines

Within hematologic malignancies, N-Benzyl-4,6-diiodopyrimidin-5-amine exhibits an 18.8-fold greater potency in B-NHL Farage cells (IC50 = 0.25 ± 0.1 μM) compared to U266 myeloma cells (IC50 = 4.7 ± 0.5 μM) [1]. This intra-hematologic selectivity profile provides a quantifiable basis for differentiating the compound's utility across B-cell malignancy subtypes.

Multiple myeloma U266 cells B-NHL

Therapeutic Window Assessment: Cancer Cell Potency Relative to Normal Human Keratinocytes

The compound's antiproliferative activity in normal human keratinocytes (IC50 = 4.2 ± 0.4 μM) provides a baseline for assessing cancer cell selectivity [1]. In B-NHL Farage cells, the potency is 16.8-fold greater than in normal keratinocytes (IC50 ratio: 4.2 μM / 0.25 μM), whereas in OV 1063 ovarian carcinoma cells, the potency is only 1.4-fold greater (IC50 ratio: 6.0 μM / 4.2 μM). This quantitative selectivity index directly informs prioritization of cancer types where the therapeutic window is most favorable.

Therapeutic index Keratinocytes Selectivity

Functional Differentiation from Non-Benzylated 4,6-Diiodopyrimidine Scaffolds

The 4,6-diiodopyrimidine core scaffold (CAS 19646-06-1) lacks the N-benzyl substitution at the 5-position and consequently exhibits no validated anticancer activity in the JPET cell panel [1]. The addition of the N-benzyl moiety in N-Benzyl-4,6-diiodopyrimidin-5-amine confers both the observed antiproliferative activity (IC50 range 0.25–6.0 μM) and alters the reactivity profile of the diiodo handles for sequential cross-coupling chemistry .

Structure-activity relationship Benzylamine substitution Medicinal chemistry

Commercial Purity Benchmarking for Reproducible Antiproliferative Studies

Commercial suppliers offer N-Benzyl-4,6-diiodopyrimidin-5-amine at purities ranging from 95% to 99%, with the higher 99% purity grade specifically recommended for bioactivity studies where trace impurities could confound antiproliferative assay results . Procurement of lower-purity material introduces the risk that observed IC50 values may deviate from the established 0.25–6.0 μM range due to impurity interference.

Purity Quality control Reproducibility

Validated Application Scenarios for N-Benzyl-4,6-diiodopyrimidin-5-amine Based on Quantitative Evidence


B-Cell Non-Hodgkin Lymphoma (B-NHL) Target Validation and Lead Optimization

The compound's potent antiproliferative activity in Farage B-NHL cells (IC50 = 0.25 ± 0.1 μM) and 16.8-fold selectivity over normal human keratinocytes (IC50 = 4.2 ± 0.4 μM) support its use as a tool compound for target validation studies in B-cell malignancies [1]. The 18.8-fold greater potency in B-NHL compared to U266 myeloma cells (IC50 = 4.7 ± 0.5 μM) further validates its specific utility in lymphoma-focused programs [1].

Osteosarcoma Antiproliferative Screening and Mechanism-of-Action Studies

With an IC50 of 1.0 ± 0.3 μM in Saos-2 osteosarcoma cells—representing 3-fold greater potency than in MCF-7 breast carcinoma cells (IC50 = 3.0 ± 0.3 μM)—this compound is a quantitatively validated starting point for osteosarcoma-focused drug discovery campaigns [1]. Researchers can leverage this differential sensitivity to prioritize bone cancer models for initial screening and mechanism-of-action investigations.

Structure-Activity Relationship (SAR) Studies for 4,6-Diiodopyrimidine-Derived Kinase Inhibitors

The compound's well-characterized antiproliferative profile across a 6-cell-line panel provides a robust baseline for SAR campaigns exploring modifications to the N-benzyl moiety, the 4- and 6-iodo positions, or the pyrimidine core [1]. The 4,6-diiodo substitution pattern also serves as a dual orthogonal handle for sequential Sonogashira, Suzuki, or Buchwald-Hartwig cross-coupling reactions, enabling modular library synthesis with retained bioactivity benchmarks .

Selectivity Profiling Across Hematologic Malignancy Subtypes

The 18.8-fold potency differential between B-NHL Farage cells (IC50 = 0.25 ± 0.1 μM) and U266 myeloma cells (IC50 = 4.7 ± 0.5 μM) enables researchers to use this compound as a selectivity probe for distinguishing B-cell lymphoma from multiple myeloma biology [1]. This intra-hematologic selectivity profile reduces the risk of false-positive hits in myeloma-focused screens while validating lymphoma-specific targeting approaches.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Benzyl-4,6-diiodopyrimidin-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.